Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)-
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Overview
Description
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- is an organic compound with the molecular formula C18H13NO. This compound features a benzonitrile group attached to a hydroxy-2-naphthalenylmethyl moiety, making it a unique and versatile chemical. It is used in various scientific research applications due to its distinct structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods
In industrial settings, the production of benzonitrile often involves the use of ionic liquids as recycling agents. This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, resulting in high yields and efficient recovery of the ionic liquid .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its hydroxy group allows for hydrogen bonding and other interactions with biological molecules, potentially influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the naphthalenylmethyl group.
Benzonitrile, 2-hydroxy-: Hydroxy group positioned differently on the aromatic ring.
Benzonitrile, 4-(hydroxyphenyl)-: Contains a phenyl group instead of a naphthalenylmethyl group.
Uniqueness
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
162574-28-9 |
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Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-[hydroxy(naphthalen-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H13NO/c19-12-13-5-7-15(8-6-13)18(20)17-10-9-14-3-1-2-4-16(14)11-17/h1-11,18,20H |
InChI Key |
YCVQQRXMGAPTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
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